

3-Ethylcyclopentanone chemical structure and properties

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Compound of Interest

Compound Name: 3-Ethylcyclopentanone

Cat. No.: B081463

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An In-depth Technical Guide to 3-Ethylcyclopentanone

Introduction

3-Ethylcyclopentanone (CAS No: 10264-55-8) is a cyclic ketone that serves as a valuable intermediate in the synthesis of various organic compounds.^[1] Its chemical structure, featuring a five-membered ring with an ethyl substituent, makes it a key building block in the development of pharmaceuticals and other specialty chemicals.^{[1][2]} This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and experimental protocols related to **3-Ethylcyclopentanone**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The molecular structure of **3-Ethylcyclopentanone** consists of a cyclopentane ring with a ketone functional group at position 1 and an ethyl group at position 3.

Caption: Chemical structure of **3-Ethylcyclopentanone**.

Table 1: Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	10264-55-8	[1][2][3]
Molecular Formula	C ₇ H ₁₂ O	[1][3][4]
IUPAC Name	3-ethylcyclopentan-1-one	[1][3]
SMILES	CCC1CCC(=O)C1	[1][3]
InChI	InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3	[3]
InChIKey	XERALSLWOPMNRJ-UHFFFAOYSA-N	[1][3]

Physical and Chemical Properties

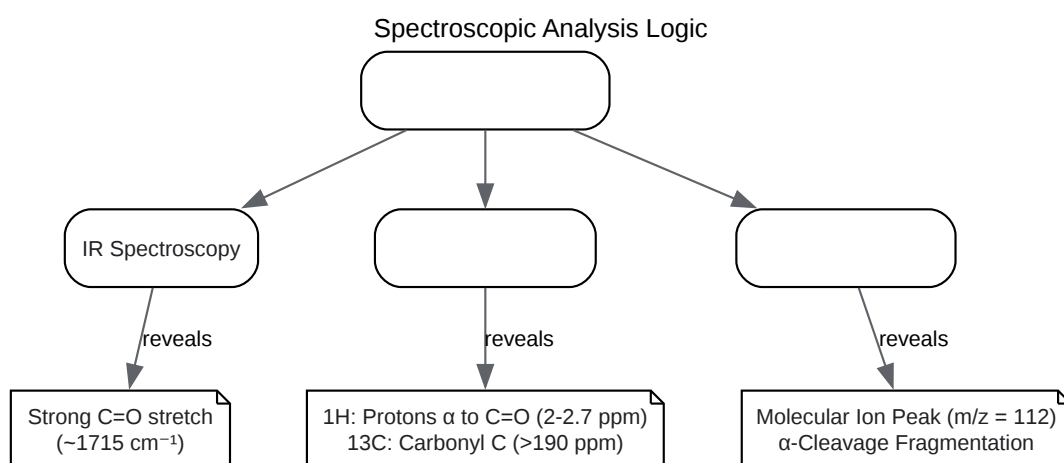
3-Ethylcyclopentanone is a flammable liquid that is soluble in water.[1][2] It is used as a chemical and pharmaceutical reagent and intermediate.[2]

Table 2: Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Weight	112.17 g/mol	[1][3][4]
Appearance	Clear colorless to pale yellow liquid	[5]
Boiling Point	171 °C	[2]
Flash Point	31 °C (88 °F)	[2]
Solubility in Water	Soluble	[1][2]
Refractive Index (@ 20°C)	1.4375 - 1.4405	[5]
Purity (Assay by GC)	≥98.5%	[5]

Spectroscopic Analysis

The structure of **3-Ethylcyclopentanone** can be confirmed through various spectroscopic techniques. The following sections describe the expected spectral data.



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Caption: Relationship between structure and spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Ethylcyclopentanone** is expected to show a strong, characteristic absorption band for the carbonyl (C=O) group of a saturated aliphatic ketone, typically appearing around 1715 cm^{-1} .^{[4][6]} Other bands corresponding to C-H stretching of the alkyl groups will also be present.^[6] The NIST Chemistry WebBook provides access to the gas-phase IR spectrum for this compound.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum would show signals for the protons on the carbon atoms adjacent (alpha) to the carbonyl group in the region of 2.0-2.7 ppm.^[4] The remaining protons of the cyclopentyl ring and the ethyl group would appear at higher fields (upfield).

- ¹³C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon at a significantly downfield chemical shift, typically greater than 190 ppm.[8] The other carbon atoms of the ethyl group and the cyclopentane ring would resonate at higher field strengths. A ¹³C NMR spectrum for **3-Ethylcyclopentanone** is available on PubChem.[9]

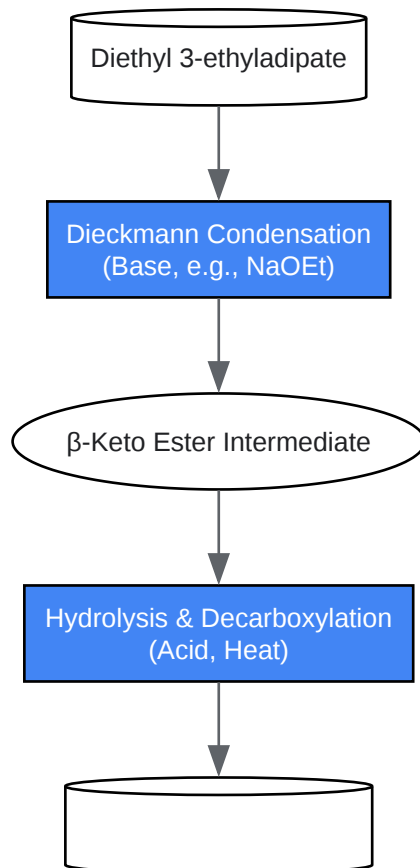
Mass Spectrometry (MS)

In mass spectrometry, **3-Ethylcyclopentanone** would exhibit a molecular ion peak corresponding to its molecular weight ($m/z = 112$). A common fragmentation pattern for ketones is alpha-cleavage, where the bond adjacent to the carbonyl group breaks.[8][10] This would result in characteristic fragment ions. The NIST Chemistry WebBook contains the electron ionization mass spectrum for this compound.[7]

Synthesis of 3-Ethylcyclopentanone

A common and effective method for the synthesis of five-membered cyclic ketones is the Dieckmann condensation.[1][11] This intramolecular cyclization of a diester is conducted in the presence of a strong base to form a β -keto ester, which can then be hydrolyzed and decarboxylated to yield the target ketone.[11][12] For the synthesis of **3-Ethylcyclopentanone**, a suitable starting material would be diethyl 3-ethyladipate.

Synthesis Workflow via Dieckmann Condensation



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Caption: Proposed synthesis of **3-Ethylcyclopentanone**.

Proposed Synthesis Protocol

- Cyclization: Diethyl 3-ethyladipate is treated with a strong base, such as sodium ethoxide (NaOEt) in an anhydrous solvent like ethanol or toluene.[9] The base abstracts an alpha-proton to form an enolate, which then attacks the other ester carbonyl group intramolecularly to form a five-membered ring.[11]
- Work-up: The reaction mixture is neutralized with an acid (e.g., HCl) to protonate the resulting enolate and yield the cyclic β-keto ester.[11]

- Hydrolysis and Decarboxylation: The β -keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) and heated. This process cleaves the ester and the resulting β -keto acid readily decarboxylates to afford **3-Ethylcyclopentanone**.
- Purification: The final product can be purified by distillation.

Applications

3-Ethylcyclopentanone is primarily utilized as a chemical reagent and an intermediate in the synthesis of more complex molecules.^{[1][2]} Its applications are found in:

- Pharmaceutical Synthesis: As a building block for various drug candidates.^[2]
- Organic Synthesis: As a precursor for the synthesis of other substituted cyclopentane derivatives.

Safety and Handling

3-Ethylcyclopentanone is a flammable liquid and vapor.^[1] It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.^[1]

Table 3: GHS Hazard Information

Hazard Statement	Description	Reference(s)
H226	Flammable liquid and vapour	^[1]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.^[1]

Experimental Protocols

The following are general protocols for the spectroscopic analysis of liquid ketones like **3-Ethylcyclopentanone**.

Protocol for NMR Spectroscopy Analysis

- Sample Preparation: Accurately weigh approximately 5-20 mg of **3-Ethylcyclopentanone** and dissolve it in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add

a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]

- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[1]
- Data Acquisition:
 - ^1H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum.[1]
- Data Processing: Apply a Fourier transform to the acquired data, phase the spectrum, and calibrate the chemical shift scale using the TMS signal. Assign the peaks to the corresponding atoms in the molecule.[1]

Protocol for IR Spectroscopy Analysis

- Sample Preparation (Neat Liquid): As **3-Ethylcyclopentanone** is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR-FTIR spectrometer.[1]
- Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. Perform a background scan with the empty salt plates or clean ATR crystal.[1]
- Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over the range of $4000\text{--}400\text{ cm}^{-1}$. Co-add 16-32 scans to improve the signal-to-noise ratio.[1]
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

Protocol for Mass Spectrometry (EI-MS) Analysis

- **Sample Introduction:** Introduce a small amount of the liquid sample into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation prior to analysis.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing the loss of an electron to form a molecular ion (a radical cation).[2]
- **Mass Analysis:** The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[2]
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z . [2]

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